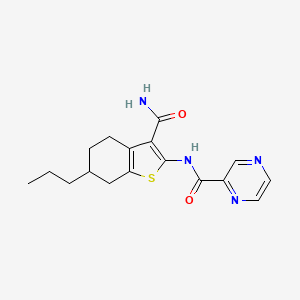![molecular formula C18H15N3OS B10969067 2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969067.png)
2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Core Structure: The compound consists of a quinazolinone ring fused with a thiadiazole ring.
Substituent: The phenylpropyl group (C₆H₅CH₂CH₂CH₃) is attached to one of the nitrogen atoms in the quinazolinone ring.
Preparation Methods
Synthetic Routes::
Cyclocondensation Method:
- Information on large-scale industrial production methods is limited. Research publications primarily focus on laboratory-scale synthesis.
Chemical Reactions Analysis
Reactions::
Cyclization: Formation of the quinazolinone-thiadiazole ring system.
Acylation: Introduction of the phenylpropyl group.
Sulfonylation: Addition of a sulfamoyl group.
Halogenation: Incorporation of halogens (e.g., chlorine, fluorine) .
POCl₃: and PCl₃ : Used for cyclization .
5-chlorosulfonyl-2-fluorobenzoyl chloride: Intermediate in the synthesis .
- The desired compound itself, 2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one.
Scientific Research Applications
Chemistry: As a novel heterocyclic scaffold for drug design.
Biology: Potential bioactive properties.
Medicine: Exploration as a lead compound for drug development.
Industry: Limited information; further research needed.
Mechanism of Action
- Mechanistic details are not extensively documented. Further studies are required to elucidate its specific targets and pathways.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structure compared to other quinazolinone derivatives.
Similar Compounds: Explore related compounds in the same family .
Properties
Molecular Formula |
C18H15N3OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(1-phenylpropyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3OS/c1-2-13(12-8-4-3-5-9-12)16-20-21-17(22)14-10-6-7-11-15(14)19-18(21)23-16/h3-11,13H,2H2,1H3 |
InChI Key |
ANDGSQBGIIHTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968991.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10968995.png)

![N-{5-chloro-2-methoxy-4-[(phenylcarbonyl)amino]phenyl}-2-iodobenzamide](/img/structure/B10969009.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B10969013.png)
![(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10969020.png)
![1-{5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone](/img/structure/B10969021.png)
![3-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B10969023.png)
![{2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B10969040.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10969041.png)
![4-(4-chloro-2-methylphenoxy)-N-[1-(2,5-dimethylphenyl)ethyl]butanamide](/img/structure/B10969042.png)
![4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B10969051.png)
![3-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10969058.png)
![2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10969064.png)
